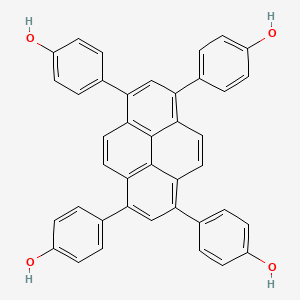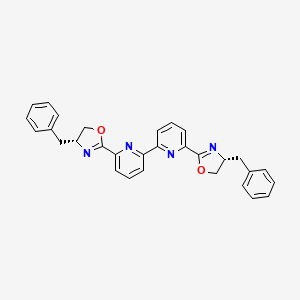
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol
Overview
Description
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol is a useful research compound. Its molecular formula is C26H19BrO2 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- It is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
- This compound plays a crucial role in the efficient preparation of terphenyl derivatives via palladium-catalyzed sequential directed C (Ren et al., 2014).
- It serves as a versatile building block for clathrate type and macrocyclic host–guest inclusion applications (Apel et al., 2001).
- The compound is utilized in synthesizing various compounds for scientific research (Mercier et al., 1986).
- It is used in structural characterization and molecular structure determination in organic chemistry (Liang et al., 2017).
- 4-Hydroxy-diphenyl-α containing polymethacrylate catalyst, derived from this compound, is evaluated in the asymmetric reduction of 1-arylethanones (Thvedt et al., 2011).
- Functional heterocyclic polymers derived from this compound find applications in photolithography, film-forming, and high-refractive-index materials (Zhang et al., 2016).
- Antimicrobial activity against various bacteria and fungi has been noted in related compounds (Mabkhot et al., 2014).
- Soluble conjugated cumulene polymers synthesized from this compound are well soluble in organic solvents (Kinoshita et al., 2000).
- Its synthesis serves as a foundation for discussions on topics like polymer plastic or epoxy resin synthesis, intellectual property, and environmental toxicology (Gregor, 2012).
- The compound is incorporated as an anchoring ligand in copper(I)-containing dyes in dye-sensitized solar cells (Brauchli et al., 2015).
- It is used in the synthesis of 9,10-dihydro-9-heteroanthracenes via organometallic derivatives (Bickelhaupt et al., 1976).
- Bis-Schiff bases derived from this compound are efficient corrosion inhibitors for mild steel in acidic medium (Arshad et al., 2020).
- Substituted 1,2-diarylethenes synthesized from this compound exhibit dual fluorescence, useful in photophysical studies (Singh & Kanvah, 2001).
- Copolymers containing this compound show high thermal stability and electrical insulating properties, useful for creating thin flexible films (Hamciuc et al., 2008).
- New soluble polyurethanes based on this compound have been prepared and characterized for their acoustic properties (Raghu et al., 2007).
- The synthesis of 3-arylbutenes for pharmaceutical use is achieved using a novel protocol with asymmetric catalysis involving this compound (RajanBabu et al., 2003).
- New optically active poly(azo-ester-imide)s with good inherent viscosities, optical activities, and thermal stabilities have been synthesized from this compound (Hajipour et al., 2009).
- Its derivatives have been effective in hydrodebromination reactions catalyzed by palladium complexes (Wei & Hor, 1998).
properties
IUPAC Name |
4-[2-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrO2/c27-22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(28)15-9-20)21-10-16-24(29)17-11-21/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSOPKPNLVTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




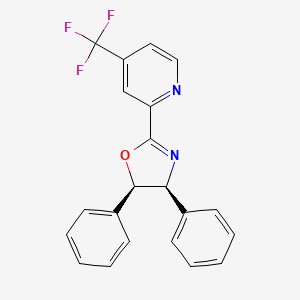
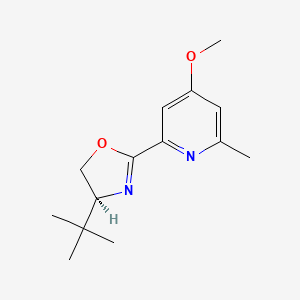
![(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181181.png)
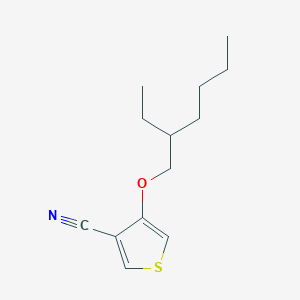
![(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181196.png)
![(2S,2'S)-2,2'-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid](/img/structure/B8181199.png)
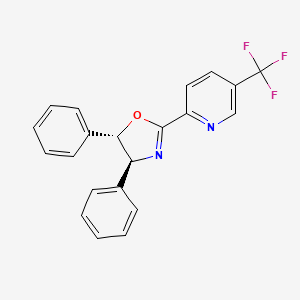
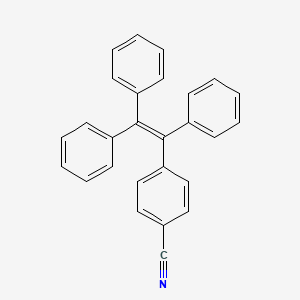
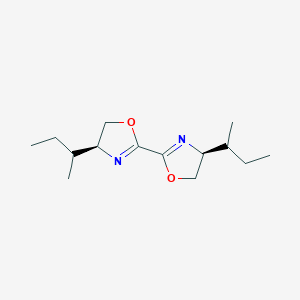
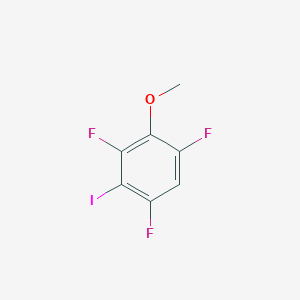
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))](/img/structure/B8181239.png)
